molecular formula C10H9N3O3 B14661524 1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione CAS No. 52063-13-5

1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B14661524
CAS No.: 52063-13-5
M. Wt: 219.20 g/mol
InChI Key: AGIGDIUMKXZRTA-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by a triazinane ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of 4-methylphenylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the triazinane ring. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The triazinane ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions typically involve acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like ethanol or acetonitrile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted triazinane compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylphenyl)-1,3,5-triazinane-2,4,6-trione is unique due to its triazinane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

52063-13-5

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

1-(4-methylphenyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C10H9N3O3/c1-6-2-4-7(5-3-6)13-9(15)11-8(14)12-10(13)16/h2-5H,1H3,(H2,11,12,14,15,16)

InChI Key

AGIGDIUMKXZRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)NC(=O)NC2=O

Origin of Product

United States

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